3-Fluoro-4-(quinolin-4-yloxy)aniline is a chemical compound with significant research implications, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is , and it has a molecular weight of 254.26 g/mol. The compound features a quinoline moiety linked to an aniline group through an oxygen atom, which contributes to its biological activity and potential therapeutic applications .
This compound is classified under quinoline derivatives, which are known for their diverse biological activities, including antibacterial, antineoplastic, and antiviral effects. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed specifications and purity levels typically around 95% .
The synthesis of 3-Fluoro-4-(quinolin-4-yloxy)aniline can be approached through several methods, with one common route involving the coupling of 3-fluoroaniline with a quinoline derivative. This process typically requires the use of suitable coupling agents and may involve steps such as chlorination or etherification to facilitate the formation of the desired product.
The molecular structure of 3-Fluoro-4-(quinolin-4-yloxy)aniline consists of a quinoline ring system attached to a fluorinated aniline group via an ether linkage. This structural arrangement is crucial for its biological activity.
3-Fluoro-4-(quinolin-4-yloxy)aniline can participate in various chemical reactions due to its functional groups. Notably, it may undergo electrophilic substitutions typical of aromatic compounds or nucleophilic attacks at the nitrogen site in the aniline portion.
The compound's reactivity can be influenced by the presence of the fluorine atom, which can enhance electrophilicity or alter nucleophilicity in certain contexts. Additionally, reactions involving this compound may require specific conditions such as temperature control and solvent choice to achieve optimal yields.
The mechanism of action for 3-Fluoro-4-(quinolin-4-yloxy)aniline is primarily linked to its interaction with biological targets involved in DNA synthesis. Quinoline derivatives are known to inhibit bacterial DNA synthesis by forming complexes with DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial replication.
This mode of action leads to disruptions in bacterial supercoiling and ultimately results in cell death. The broad spectrum of activity observed in quinoline derivatives underscores their potential as therapeutic agents against various pathogens .
Key chemical properties include:
Relevant data can be obtained from suppliers who provide detailed safety data sheets .
3-Fluoro-4-(quinolin-4-yloxy)aniline has notable applications in scientific research, particularly in drug discovery and development. Its biological activity makes it a candidate for studies targeting:
Research continues to explore its potential as a lead compound for developing novel therapeutics against resistant strains of bacteria and various cancers .
Cyclocondensation reactions between fluorinated aniline precursors and quinoline carbonyl derivatives constitute a fundamental route to the 3-fluoro-4-(quinolin-4-yloxy)aniline scaffold. The synthesis typically employs 1-(4-hydroxy-3-methoxyphenyl)ethanone as a starting material, which undergoes sequential Claisen condensation with dimethyl oxalate, followed by cyclization in polyphosphoric acid (PPA) to form the quinoline core. Key modifications involve regioselective nitration at the 6-position of the quinoline ring using fuming HNO₃ in dichloromethane at –20°C (yield: 85–92%), critical for subsequent functionalization [2] [7].
A pivotal advancement is the reductive cyclization step, where o-nitroaryl ketones are converted to hydroxyquinolines using iron powder in glacial acetic acid under reflux. This method achieves yields >90% and eliminates the need for palladium catalysts, enhancing cost-efficiency [7]. Post-cyclization, the 4-chloroquinoline intermediate is generated via phosphorus oxychloride (POCl₃)-mediated chlorination (90–95% yield), enabling nucleophilic displacement by fluorinated anilines.
Table 1: Cyclocondensation Routes to Quinoline Core
Starting Material | Cyclization Agent | Key Intermediate | Yield (%) |
---|---|---|---|
1-(4-Hydroxy-3-methoxyphenyl)ethanone | Polyphosphoric acid | 6-Methoxy-4-hydroxyquinoline | 88 |
6-Nitro-4-hydroxyquinoline | POCl₃ | 4-Chloro-6-nitroquinoline | 92 |
4-Chloro-6-methoxyquinoline | Iron/NH₄Cl | 4-Amino-6-methoxyquinoline | 85 |
The 4-chloroquinoline intermediate serves as the electrophile for coupling with 3-fluoro-4-aminophenol via nucleophilic aromatic substitution (SNAr). This reaction proceeds optimally in polar aprotic solvents (e.g., DMF, DMSO) at 110–130°C, leveraging the activating effect of the quinoline nitrogen on the C4 chloride. Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) on the aniline ring accelerate the reaction by enhancing the phenol’s nucleophilicity, achieving yields of 75–88% [6] [10].
Critical to suppressing side reactions is the protection of the aniline group prior to coupling. Acetylation or tert-butoxycarbonyl (Boc) protection prevents oxidation during the SNAr step, with subsequent deprotection using HCl/ethanol (80% recovery) [6]. Recent protocols employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB), reducing reaction times from 24h to 8h while maintaining yields >80% [8].
The ortho-fluorine in 3-fluoro-4-(quinolin-4-yloxy)aniline directs regioselective electrophilic substitutions. Ortho-directed lithiation at –78°C using n-butyllithium (n-BuLi) enables the introduction of aldehydes, carboxylic acids, or halogens at the 2-position relative to fluorine. For example, formylation via DMF quenching affords 2-formyl derivatives (yield: 70%), pivotal for Schiff base condensations in prodrug design [4] [5].
Challenges arise from the competing reactivity of the quinoline nitrogen. N-oxide formation is suppressed by employing trimethylsilyl chloride (TMSCl) as a protecting agent during lithiation. Additionally, borylation at C3 of the quinoline ring using bis(pinacolato)diboron and Pd(dppf)Cl₂ achieves 60–65% yield, enabling Suzuki-Miyaura cross-coupling for biaryl conjugates [10].
Table 2: Regioselective Modifications of 3-Fluoro-4-(quinolin-4-yloxy)aniline
Reaction Type | Reagent/Conditions | Product Regiochemistry | Yield (%) |
---|---|---|---|
Ortho-lithiation | n-BuLi, –78°C, THF | C2-substituted aniline | 65–75 |
Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc | Quinoline-C3-boronate | 60 |
Nitration | HNO₃/AcOH, 0°C | Quinoline-C6-nitro | 85 |
Microwave irradiation significantly accelerates the synthesis of 3-fluoro-4-(quinolin-4-yloxy)aniline derivatives. Coupling 4-chloroquinoline with 3-fluoro-4-aminophenol under microwave conditions (150°C, 30 min, DMF) achieves 92% yield versus 65% under conventional heating (24h). This method minimizes decomposition of the thermally sensitive aniline group [7].
Catalytic advancements include palladium-catalyzed C–O coupling for sterically hindered quinolines. Using Pd₂(dba)₃/Xantphos and cesium carbonate, 4-aryloxyquinolines form at 100°C in toluene (yield: 82%), bypassing the need for chloro intermediates [3]. For N-functionalization, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) attaches 1,2,3-triazole units to the aniline nitrogen, enhancing water solubility (e.g., derivative 53 in [7]).
Table 3: Microwave vs. Catalytic Synthesis Optimization
Method | Conditions | Time | Yield (%) | Advantage |
---|---|---|---|---|
Conventional SNAr | DMF, 130°C | 24h | 75 | Low cost |
Microwave SNAr | DMF, 150°C, 300W | 30 min | 92 | Reduced decomposition |
Pd-catalyzed C–O coupling | Pd₂(dba)₃, Cs₂CO₃, toluene | 12h | 82 | No chloro-quinoline needed |
These methodologies collectively enable the efficient, scalable production of 3-fluoro-4-(quinolin-4-yloxy)aniline and its derivatives, which serve as key intermediates for antitumor agents like foretinib analogs [2] [6] [7].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3